molecular formula C11H12N2O2 B8474693 2-(2-Oxopiperidin-1-yl)pyridine-3-carbaldehyde

2-(2-Oxopiperidin-1-yl)pyridine-3-carbaldehyde

Cat. No. B8474693
M. Wt: 204.22 g/mol
InChI Key: ILRADGFYONLVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067930B2

Procedure details

2-Bromopyridine-3-carbaldehyde a4-0 (0.5 g, 2.7 mmol, 1 eq) is dissolved in dry and degassed 1,4-dioxane (15 ml). Piperidin-2-one (0.4 g, 4.03 mmol, 1.5 eq), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (0.31 g, 0.538 mmol, 0.2 eq), tris(dibenzylideneacetone)dipalladium(0) (0.123 g, 0.134 mmol, 0.05 eq) and cesium carbonate (1.752 g, 5.376 mmol, 2 eq) are added. The mixture is heated in a sealed tube in a microwave oven at 120° C. for 45 min. The resulting suspension is filtered over celite and the celite washed with 1,4-dioxane. The filtrate is evaporated under reduced pressure. The residue is then dispersed in ethyl acetate, sonicated, filtered and the filtrate is evaporated under reduced pressure to afford 1.1 g of crude 2-(2-oxopiperidin-1-yl)pyridine-3-carbaldehyde a4-1 which is used in the next step without any further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
1.752 g
Type
reactant
Reaction Step Two
Quantity
0.123 g
Type
catalyst
Reaction Step Two
Quantity
0.31 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH:8]=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][C:11]1=[O:16].C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1>[O:16]=[C:11]1[CH2:12][CH2:13][CH2:14][CH2:15][N:10]1[C:2]1[C:7]([CH:8]=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC=C1C=O
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
N1C(CCCC1)=O
Name
Quantity
1.752 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.123 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0.31 g
Type
catalyst
Smiles
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in dry
CUSTOM
Type
CUSTOM
Details
degassed 1,4-dioxane (15 ml)
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered over celite
WASH
Type
WASH
Details
the celite washed with 1,4-dioxane
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is then dispersed in ethyl acetate
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CCCC1)C1=NC=CC=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.